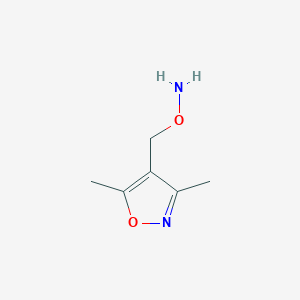
O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine is a compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition of terminal alkynes and nitrile oxides, which can be generated in situ from hydroxyimidoyl chlorides . This reaction can be carried out under solvent-free conditions using a Cu/Al2O3 nanocomposite catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable and environmentally friendly processes. The use of ball-milling conditions for the 1,3-dipolar cycloaddition reaction is one such method, as it allows for the synthesis of 3,5-isoxazoles in moderate to excellent yields without the need for solvents .
Análisis De Reacciones Químicas
Types of Reactions
O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce amines or other heterocycles .
Aplicaciones Científicas De Investigación
O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes like BRD4, which is involved in the regulation of gene expression . The compound can also interfere with cellular DNA damage repair mechanisms, leading to its potential use in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylisoxazole: A simpler isoxazole derivative with similar biological activities.
4-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A derivative with potent BRD4 inhibitory activity.
Uniqueness
O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives .
Propiedades
Fórmula molecular |
C6H10N2O2 |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
O-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H10N2O2/c1-4-6(3-9-7)5(2)10-8-4/h3,7H2,1-2H3 |
Clave InChI |
LRAAGTPHMNJDIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


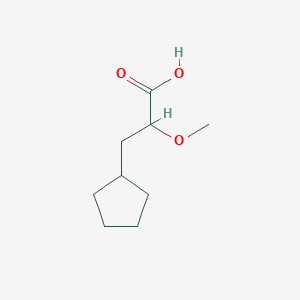

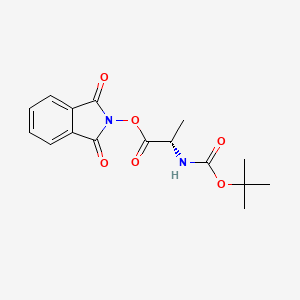
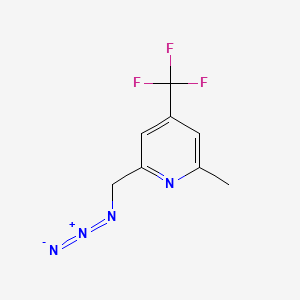
![2-[3-(Trifluoromethoxy)phenyl]piperidine](/img/structure/B13567229.png)
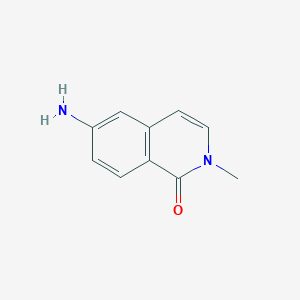


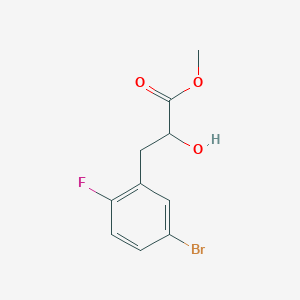
![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13567260.png)
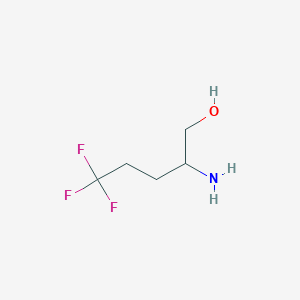
![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)
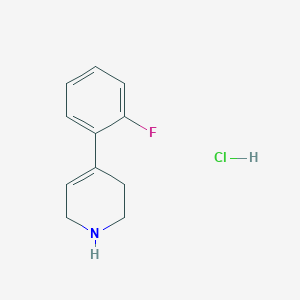
![2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13567285.png)
